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molecular formula C11H12N2O3 B8363999 5-Nitro-3-(3-hydroxypropyl)-1H-indole

5-Nitro-3-(3-hydroxypropyl)-1H-indole

Cat. No. B8363999
M. Wt: 220.22 g/mol
InChI Key: JUQKCIKIKSPUKF-UHFFFAOYSA-N
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Patent
US05618816

Procedure details

To a solution of triphenylphosphine (6.70 g, 0.025 mol) in 80 mL of acetonitrile was added a solution of 3-[3-hydroxypropyl]-5-nitro-1H-indole (Example 3) (4.30 g, 0.020 mol) in 75 mL of acetonitrile, followed by a solution of CBr4 (9.00 g, 0.027 mol) in 25 mL of acetonitrile, at 0° C. under Ar. The mixture was stirred at room temperature for 3 h and then it was evaporated and the residue was chromatographed (SiO2 /ethyl acetate-hexane, 1:9 then 1:4) to give the title compound (4.60 g, 84%) as a solid, mp 92°-95° C.: IR (neat) 3420, 1330 cm-1 ; 1H NMR (CDCl3, 200 MHz) δ8.59 (d, J=2.1 Hz, 1H), 8.40 (br s, 1H), 8.13 (dd, J=9.0, 2.2 Hz, 1H), 7.40 (d, J=9.1 Hz, 1H), 7.21 (d, J=2.2 Hz, 1H), 3.45 (t, J=6.4 Hz, 2H), 2.99 (t, J=7.2 Hz, 2H), 2.26 (m, 2H).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[CH2:21][CH2:22][CH2:23][C:24]1[C:32]2[C:27](=[CH:28][CH:29]=[C:30]([N+:33]([O-:35])=[O:34])[CH:31]=2)[NH:26][CH:25]=1.C(Br)(Br)(Br)[Br:37]>C(#N)C>[Br:37][CH2:21][CH2:22][CH2:23][C:24]1[C:32]2[C:27](=[CH:28][CH:29]=[C:30]([N+:33]([O-:35])=[O:34])[CH:31]=2)[NH:26][CH:25]=1

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.3 g
Type
reactant
Smiles
OCCCC1=CNC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (SiO2 /ethyl acetate-hexane, 1:9

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCCCC1=CNC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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